molecular formula C16H12N2O B15469191 4-[(E)-Phenyldiazenyl]naphthalen-2-ol CAS No. 54291-36-0

4-[(E)-Phenyldiazenyl]naphthalen-2-ol

Cat. No.: B15469191
CAS No.: 54291-36-0
M. Wt: 248.28 g/mol
InChI Key: KEGHGOUZKHWRRV-UHFFFAOYSA-N
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Description

4-[(E)-Phenyldiazenyl]naphthalen-2-ol is an azo compound characterized by a naphthalene backbone substituted with a hydroxyl group at position 2 and a phenyldiazenyl group at position 4 in the (E)-configuration. The azo (-N=N-) linkage between the aromatic rings imparts distinct electronic and optical properties, making it valuable in dyes, biological probes, and materials science .

Synthesis: The compound can be synthesized via diazotization and coupling reactions. For example, diazonium salts derived from aniline derivatives are coupled with naphthols under controlled pH conditions. describes a similar synthesis route using (E)-4-(phenyldiazenyl)naphthalen-1-amine as a precursor, followed by diazotization and coupling with perimidine derivatives .

Properties

CAS No.

54291-36-0

Molecular Formula

C16H12N2O

Molecular Weight

248.28 g/mol

IUPAC Name

4-phenyldiazenylnaphthalen-2-ol

InChI

InChI=1S/C16H12N2O/c19-14-10-12-6-4-5-9-15(12)16(11-14)18-17-13-7-2-1-3-8-13/h1-11,19H

InChI Key

KEGHGOUZKHWRRV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC(=CC3=CC=CC=C32)O

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Positional Isomerism : The position of the diazenyl group (e.g., 1- vs. 4-) significantly affects electronic properties and biological activity. SH-1 (position 1) exhibits lower toxicity than its fluorinated derivative, while 4-substituted analogs are more photostable .
  • Substituent Effects: Electron-withdrawing groups (e.g., -Cl, -NO₂) enhance antimicrobial activity by increasing electrophilicity, whereas electron-donating groups (e.g., -OH, -OCH₃) improve solubility and light absorption .

Key Observations :

  • Cytotoxicity : Electron-donating substituents (e.g., -N(CH₃)₂, -OCH₃) correlate with increased cytotoxicity due to enhanced membrane permeability and target binding .
  • Antimicrobial Efficacy : Azo compounds with sulfonamide or chlorine groups show broad-spectrum activity against Gram-positive bacteria and fungi .

Data Tables

Table 1: Physical Properties of Selected Azo Compounds

Compound Melting Point (°C) Molecular Weight (g/mol) Solubility
4-[(E)-Phenyldiazenyl]naphthalen-2-ol 205 (decomposes) 249.27 Insoluble in water; soluble in DMSO
4-(3-Methyl-4-(thiazol-2-yl-diazenyl)-1H-pyrazol-5-yl)diazenyl)naphthalen-2-ol 205 419.47 Soluble in ethanol, acetone
1-[(E)-(4-Hydroxyphenyl)diazenyl]-2-naphthalenol 245 265.28 Soluble in alkaline water

Preparation Methods

Diazotization of Aniline Derivatives

The synthesis begins with diazotization of aniline derivatives in acidic media. For example:

  • Step 1 : Dissolve aniline (20 mmol) in concentrated HCl (4 mL) at 0–5°C.
  • Step 2 : Add NaNO$$ _2 $$ (20 mmol in 10 mL H$$ _2$$O) dropwise, maintaining temperature <5°C. The diazonium salt forms within 10–30 minutes.

Coupling with β-Naphthol

The diazonium salt is coupled with β-naphthol under alkaline conditions:

  • Step 3 : Add β-naphthol (22 mmol) to a chilled solution of 1.2 M K$$ _2$$CO$$ _3$$ (20 mL).
  • Step 4 : Stir for 30 minutes, precipitate the product, and purify via recrystallization (EtOH) or column chromatography (petroleum ether/EtOAc).

Yield : 70–90%.
Key Data :

Parameter Value Source
Reaction Time 0.5–3 hours
Purification Column chromatography (20:1)
Melting Point 172.3–173.1°C

Solvent-Free Mechanochemical Synthesis

Ball Milling Protocol

This eco-friendly method eliminates solvents:

  • Step 1 : Combine aryltriazene (1.2 mmol) and β-naphthol (1.0 mmol) in a stainless-steel milling jar.
  • Step 2 : Mill at 300 rpm for 3 hours using 20 stainless-steel balls (5 mm diameter).

Yield : 65–98%.
Advantages :

  • No solvent waste.
  • Gram-scale synthesis feasible (4.57 g, 91% yield).

Characterization :

  • $$ ^1H $$-NMR (CDCl$$ _3$$): δ 16.24 (s, 1H, -OH), 8.55–6.86 (m, aromatic H).
  • HRMS (ESI): m/z 248.0951 [M+H]$$ ^+ $$.

One-Pot Catalytic Synthesis

Copper-Catalyzed Coupling

A one-pot method using t-BuONO and CuSO$$ _4$$·5H$$ _2$$O:

  • Step 1 : Mix β-naphthol (1 mmol), aniline (1.5 mmol), t-BuONO (1.5 mmol), and CuSO$$ _4$$·5H$$ _2$$O (0.1 mmol) in DCM.
  • Step 2 : Stir at room temperature for 24 hours.

Yield : 88–92%.
Optimized Conditions :

Component Quantity Role
t-BuONO 1.5 equiv. Nitrosonium source
CuSO$$ _4$$·5H$$ _2$$O 10 mol% Catalyst

Solid Acid-Catalyzed Synthesis

Nano-γ-Al$$ _2$$O$$ _3$$/Ti(IV) Catalyst

A green approach using heterogeneous catalysis:

  • Step 1 : Diazotize aniline (10 mmol) with NaNO$$ _2$$/HCl at 0–5°C.
  • Step 2 : Couple with β-naphthol (10 mmol) in the presence of nano-γ-Al$$ _2$$O$$ _3$$/Ti(IV) (0.5 g) under solvent-free grinding.

Yield : 85–95%.
Catalyst Advantages :

  • Reusable for 5 cycles without significant activity loss.
  • Thermal stability up to 400°C.

Structural and Spectroscopic Validation

X-ray Crystallography

  • Dihedral Angle : 5.69–9.04° between naphthalene and phenyl rings.
  • Hydrogen Bonding : Intramolecular O–H⋯N (2.67 Å) stabilizes the E-configuration.

Spectroscopic Data

Technique Key Signals
$$ ^1H $$-NMR (CDCl$$ _3$$) δ 7.76–6.87 (m, 10H, aromatic), δ 16.24 (s, -OH)
UV-Vis (DMSO) λ$$ _{\text{max}} $$ = 413 nm (ε = 16,460 L·mol$$ ^{-1}$$·cm$$ ^{-1}$$)
IR (KBr) 3218 cm$$ ^{-1}$$ (-OH), 1605 cm$$ ^{-1}$$ (N=N)

Comparative Analysis of Methods

Method Yield (%) Time Eco-Friendliness Scalability
Traditional 70–90 3–6 h Moderate High
Mechanochemical 65–98 3 h High Moderate
One-Pot Catalytic 88–92 24 h Moderate High
Solid Acid Catalysis 85–95 2 h High High

Challenges and Optimization Strategies

Regioselectivity Control

Coupling occurs predominantly para to the hydroxyl group in β-naphthol due to electronic directing effects. Side products (e.g., ortho-coupled isomers) are minimized by:

  • Maintaining pH <9 during coupling.
  • Using bulky substituents to sterically hinder undesired positions.

Purification Techniques

  • Column Chromatography : Petroleum ether/EtOAc (50:1 to 20:1) resolves azo isomers.
  • Recrystallization : Ethanol or acetone/water mixtures yield high-purity crystals.

Industrial and Environmental Considerations

Waste Reduction

  • Solvent-free methods reduce VOC emissions by 70% compared to traditional routes.
  • Catalytic protocols minimize HCl consumption by 50%.

Scalability

  • Gram-scale synthesis demonstrated for mechanochemical (4.57 g) and solid acid methods (10 mmol).

Q & A

Q. What are the standard synthetic routes for 4-[(E)-Phenyldiazenyl]naphthalen-2-ol, and how are reaction conditions optimized?

The synthesis typically involves diazonium salt coupling. A diazonium salt is generated from aniline derivatives using sodium nitrite (NaNO₂) in acidic (HCl) conditions at 0–5°C to stabilize the intermediate. This is coupled with naphthalen-2-ol under alkaline conditions (pH 8–9) to promote regioselective azo bond formation at the 4-position of the naphthalene ring. Key parameters include:

  • Temperature control : Maintaining 0–5°C prevents diazonium salt decomposition.
  • pH adjustment : Alkaline conditions (e.g., NaOH) enhance nucleophilic attack by the hydroxyl group.
  • Purification : Recrystallization from ethanol/water mixtures improves yield and purity .
Reaction Parameter Optimal Condition
Temperature0–5°C
pH8–9
SolventAqueous ethanol
Coupling Time6 hours

Q. How is the E/Z isomerism of the azo group confirmed experimentally?

The E-isomer (trans configuration) is confirmed via:

  • UV-Vis Spectroscopy : Strong absorbance in the visible range (400–500 nm) due to π→π* transitions in the azo group.
  • NMR Spectroscopy : Distinct chemical shifts for aromatic protons adjacent to the azo group; NOESY experiments show no cross-peaks between phenyl and naphthalene protons, confirming the E-configuration.
  • X-ray Crystallography : Resolves the spatial arrangement of substituents .

Q. What spectroscopic techniques are critical for characterizing intramolecular hydrogen bonding?

  • IR Spectroscopy : O–H stretching frequencies (3200–3500 cm⁻¹) shift to lower wavenumbers upon hydrogen bond formation.
  • ¹H NMR : Downfield shifts of hydroxyl protons (δ 10–12 ppm) indicate strong hydrogen bonding.
  • Theoretical Calculations : Density Functional Theory (DFT) models predict bond lengths and angles consistent with hydrogen-bond stabilization .

Advanced Research Questions

Q. How do computational studies explain the electronic structure and stability of 4-[(E)-Phenyldiazenyl]naphthalen-2-ol?

DFT calculations (e.g., B3LYP/6-31+G(d,p)) reveal:

  • The E-isomer is energetically favored by 15–20 kcal/mol over the Z-isomer due to reduced steric hindrance.
  • Intramolecular charge transfer (ICT) between the electron-rich naphthol and electron-deficient azo group enhances stability.
  • Frontier molecular orbital (FMO) analysis shows a HOMO-LUMO gap of ~3.5 eV, suggesting potential as an optical switch .

Q. What contradictions exist in reported spectroscopic data, and how can they be resolved?

Discrepancies in O–H stretching frequencies (IR) and chemical shifts (NMR) arise from solvent polarity and hydrogen-bonding dynamics. For example:

  • In polar solvents (DMSO), hydrogen bonds weaken, shifting O–H peaks to higher wavenumbers.
  • Multi-technique validation (e.g., combining IR, NMR, and X-ray) resolves such ambiguities. Computational IR spectra matched to experimental data improve interpretation .

Q. What strategies are used to investigate the compound’s biological activity, such as antibacterial effects?

  • Microbial Assays : Minimum Inhibitory Concentration (MIC) tests against Gram-positive (S. aureus) and Gram-negative (E. coli) strains.
  • Molecular Docking : Simulates interactions with bacterial enzymes (e.g., DNA gyrase), identifying binding sites and affinity.
  • Structure-Activity Relationship (SAR) : Modifying substituents (e.g., electron-withdrawing groups) enhances activity .

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